

# The Versatile Scaffold: 1-Boc-Homopiperazine in Modern Drug Discovery

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## Compound of Interest

Compound Name: 1-Boc-homopiperazine

Cat. No.: B143305

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## Application Notes and Protocols for Researchers

Introduction: **1-Boc-homopiperazine**, a seven-membered heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and chemical properties, including its conformational flexibility and the presence of a Boc-protected nitrogen, make it a versatile building block for the synthesis of a diverse range of bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group facilitates selective N-functionalization, allowing for the strategic introduction of various substituents to modulate the pharmacological profile of the resulting compounds. This document provides an overview of the applications of **1-Boc-homopiperazine** in the development of novel therapeutics, with a focus on anticancer agents, dual D2/5-HT1A receptor ligands for neuropsychiatric disorders, and factor Xa inhibitors for anticoagulant therapy. Detailed experimental protocols and data are presented to guide researchers in this exciting field.

## Application 1: Development of Novel Anticancer Agents

Derivatives of **1-Boc-homopiperazine** have shown promising activity as anticancer agents. By modifying the core structure, researchers have developed compounds with significant cytotoxicity against various cancer cell lines.

## Quantitative Data: Cytotoxicity of Homopiperazine Derivatives

A series of 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives were synthesized and evaluated for their anticancer activity against the B-cell leukemic cell line, Reh. The half-maximal inhibitory concentration (IC<sub>50</sub>) values were determined using an MTT assay.[\[1\]](#)[\[2\]](#)

Compound ID	R Group (Substitution on Phenylcarboxamide)	IC <sub>50</sub> (μM) on Reh Cell Line
6a	3-Chlorophenyl	18 <a href="#">[2]</a>
6b	4-Fluorophenyl	>50
6c	4-Nitrophenyl	>50
6d	3-Methoxyphenyl	32
6e	4-Methoxyphenyl	25

Data summarized from Teimoori et al., Journal of Cancer Therapy, 2011.[\[1\]](#)

## Experimental Protocol: Synthesis of 1-Benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane Derivatives

This protocol describes the synthesis of a key intermediate, 1-benzhydryl-1,4-diazepane, followed by its reaction with various isocyanates to yield the final anticancer compounds.[\[1\]](#)

### Step 1: Synthesis of 1-Benzhydryl-1,4-diazepane (Intermediate 5)

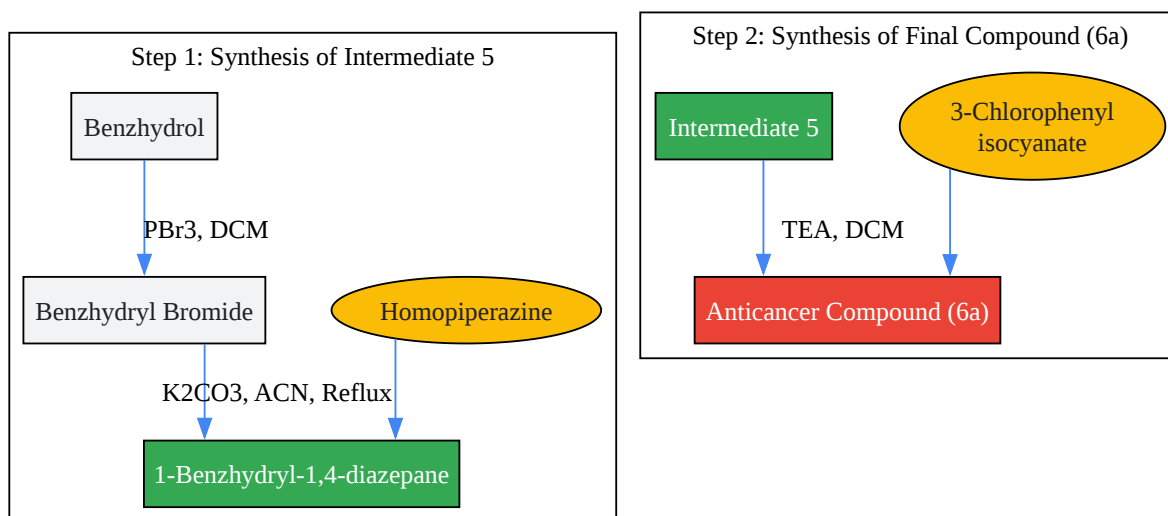
- Preparation of Benzhydryl Bromide: To a solution of benzhydrol (1.0 g, 5.43 mmol) in dichloromethane (20 mL), phosphorus tribromide (0.5 mL, 5.43 mmol) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours.
- Work-up: The reaction is quenched with ice-cold water, and the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium

sulfate, and concentrated under reduced pressure to yield benzhydryl bromide.

- Alkylation of Homopiperazine: A mixture of homopiperazine (1.0 g, 9.98 mmol), benzhydryl bromide (2.46 g, 9.98 mmol), and potassium carbonate (2.75 g, 19.96 mmol) in acetonitrile (30 mL) is refluxed for 12 hours.
- Purification: The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, 10% methanol in chloroform) to afford 1-benzhydryl-1,4-diazepane.

#### Step 2: Synthesis of Final Compounds (e.g., 6a)

- Reaction Setup: To a solution of 1-benzhydryl-1,4-diazepane (0.50 g, 1.88 mmol) in dichloromethane (20 mL), triethylamine (0.57 g, 5.64 mmol) is added, followed by the dropwise addition of 3-chlorophenyl isocyanate (0.29 g, 1.88 mmol).
- Reaction and Purification: The reaction mixture is stirred at room temperature for 6 hours. The solvent is evaporated, and the residue is purified by column chromatography (silica gel, ethyl acetate:hexane, 3:7) to yield 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide (6a).<sup>[1]</sup>



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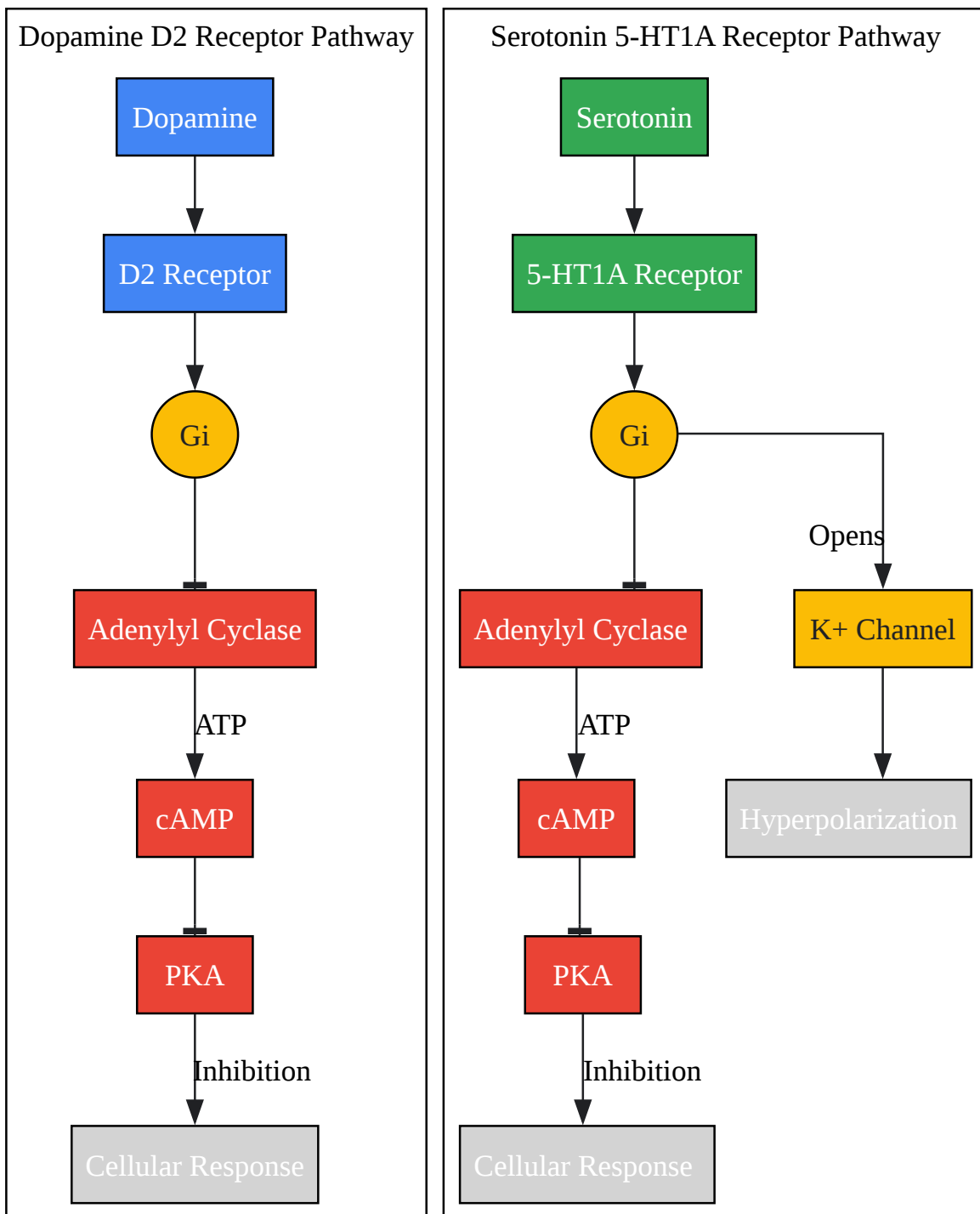
Synthetic workflow for anticancer homopiperazine derivatives.

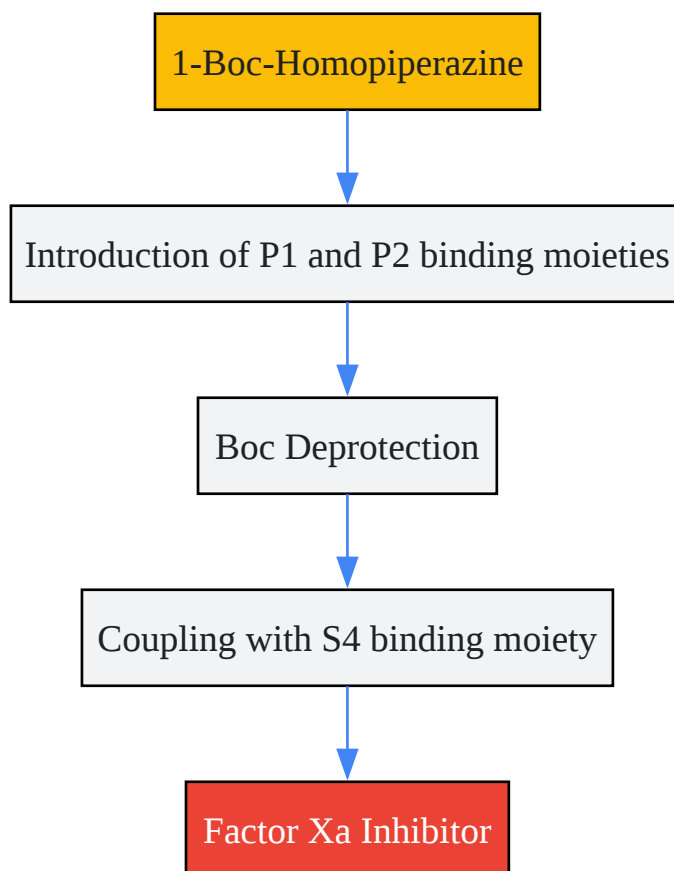
## Application 2: Dual D2 and 5-HT1A Receptor Ligands for Neuropsychiatric Disorders

The **1-Boc-homopiperazine** scaffold is instrumental in developing ligands that simultaneously target dopamine D2 and serotonin 5-HT1A receptors. Such dual-acting compounds are of great interest for treating complex neuropsychiatric conditions like schizophrenia and depression, aiming to improve efficacy and reduce side effects compared to single-target agents.

### Signaling Pathways of D2 and 5-HT1A Receptors

Dopamine D2 and serotonin 5-HT1A receptors are G-protein coupled receptors (GPCRs) that modulate downstream signaling cascades. D2 receptor activation typically leads to the inhibition of adenylyl cyclase, reducing cAMP levels.[3][4] 5-HT1A receptor activation also couples to inhibitory G-proteins, leading to a similar decrease in cAMP and the modulation of ion channels.[5] The interplay between these two systems is a key area of research in neuropharmacology.





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